molecular formula C26H17NO2 B11660435 2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione

2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione

Katalognummer: B11660435
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: AHADZMPFWRGBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring substituted with phenyl groups at positions 4 and 6, and an indene-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4,6-diphenyl-2-pyridinecarboxaldehyde with indene-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux to facilitate the condensation reaction. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4,6-diphenylpyridin-2-yl)-1H-indene-1,3(2H)-dione is unique due to its specific combination of a pyridine ring and an indene-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C26H17NO2

Molekulargewicht

375.4 g/mol

IUPAC-Name

2-(4,6-diphenylpyridin-2-yl)indene-1,3-dione

InChI

InChI=1S/C26H17NO2/c28-25-20-13-7-8-14-21(20)26(29)24(25)23-16-19(17-9-3-1-4-10-17)15-22(27-23)18-11-5-2-6-12-18/h1-16,24H

InChI-Schlüssel

AHADZMPFWRGBOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.